1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
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Description
1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H22BrN3O and its molecular weight is 412.331. The purity is usually 95%.
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Scientific Research Applications
Ionic Liquid Promoted Synthesis
Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been utilized in the synthesis of complex organic compounds, demonstrating their potential in facilitating reactions involving bromophenyl and benzimidazolyl groups. This suggests that ionic liquids could be applied in synthesizing "1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one" under mild conditions while allowing for easy separation and reuse of the ionic liquid (Shaabani et al., 2006).
Catalytic Activity in Carbon-Carbon Bond Formation
Benzimidazolium salts and their complexes have shown catalytic activity in carbon-carbon bond-forming reactions, such as Suzuki–Miyaura cross-coupling. This highlights the potential of compounds with benzimidazolyl groups, like "this compound", in catalysis and synthesis of biaryl compounds (Akkoç et al., 2016).
Polymer Synthesis
Compounds containing benzimidazole units have been used in the synthesis of high-performance polymers, such as polybenzimidazoles. These materials exhibit excellent thermal stability, mechanical properties, and chemical resistance, making the study of benzimidazolyl compounds relevant for advanced material science (Ma et al., 2010).
Desulfurization of Diesel Fuel
Ionic liquids with bromophenyl groups have been explored for their catalytic activity in the desulfurization of diesel fuel. This application demonstrates the utility of bromophenyl compounds in environmental chemistry and energy, suggesting possible research directions for "1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2- one" in similar contexts (Gao et al., 2010).
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c1-2-3-12-24-19-7-5-4-6-18(19)23-21(24)15-13-20(26)25(14-15)17-10-8-16(22)9-11-17/h4-11,15H,2-3,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVHBVJAYMTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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